5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide

Description

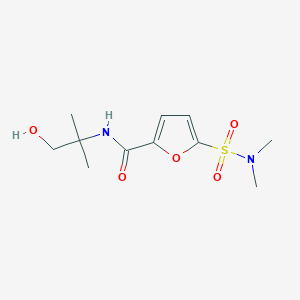

5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a synthetic furan-derived carboxamide featuring a dimethylsulfamoyl substituent at the 5-position of the furan ring and a branched hydroxyalkyl group (1-hydroxy-2-methylpropan-2-yl) as the amide substituent.

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-11(2,7-14)12-10(15)8-5-6-9(18-8)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWWCYIPQJWXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound features a furan ring, a dimethylsulfamoyl group, and a hydroxymethyl isopropyl moiety, which contribute to its unique properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) and breast cancer cells. The mechanism often involves the inhibition of topoisomerase II, leading to antiproliferative effects in mammalian cells .

- Antimicrobial Properties : Compounds derived from furan derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating potential for therapeutic applications in infectious diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives may induce oxidative stress in target cells, contributing to their cytotoxic effects .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | High antitumor activity |

| Compound B | HCC827 | 5.13 ± 0.97 | Moderate antitumor activity |

| Compound C | MRC-5 | 3.11 ± 0.26 | Cytotoxicity on normal cells |

These findings indicate that while certain compounds exhibit potent antitumor effects, they also show cytotoxicity against normal fibroblast cell lines (MRC-5), highlighting the need for further optimization to enhance selectivity .

Research Findings

In a study focusing on the synthesis and evaluation of similar furan derivatives, it was found that modifications to the furan ring could significantly alter biological activity. For instance:

- Structural Modifications : Substituents at various positions on the furan ring were analyzed for their impact on cytotoxicity and selectivity towards cancer versus normal cells.

- Optimization Strategies : The research emphasized the importance of chemical modifications to improve therapeutic indices while minimizing adverse effects on healthy tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related furan carboxamides from the provided evidence, focusing on substituent effects, synthetic yields, and functional properties.

Structural and Functional Comparisons

*Calculated based on molecular formula C₁₁H₁₉N₂O₅S.

Key Observations

Substituent Effects on Bioactivity: The dimethylsulfamoyl group in the target compound is bulkier and more electron-donating than the sulfamoyl group in Compound 26, which could modulate enzyme-binding affinity. For example, sulfamoyl-containing Compound 26 was reported as a non-zinc-binding MMP-13 inhibitor, suggesting that the dimethyl variant might exhibit improved selectivity or potency . Bromo- or chlorophenyl substituents (e.g., Compound 27 and the chlorophenyl analog in ) introduce steric and electronic effects that favor electrophilic substitution reactions or hydrophobic interactions in biological targets.

Synthetic Challenges :

- The low yield (18%) of Compound 26 highlights the difficulty of incorporating sulfamoyl groups during synthesis, likely due to competing side reactions or purification challenges. The dimethylsulfamoyl group in the target compound may require specialized sulfonylation conditions with dimethylamine .

Solubility and Physicochemical Properties :

- The hydroxyl group in the target compound’s amide substituent is expected to enhance aqueous solubility compared to acetylphenyl (Compound 26 ) or imidazole-based ( Compound in ) analogs. This could improve bioavailability in drug development contexts.

Spectroscopic Signatures :

- The dimethylsulfamoyl group would likely produce distinct ¹H NMR signals (e.g., a singlet for the two methyl groups at δ ~2.8–3.0) and a deshielded sulfonamide proton (if present). This contrasts with the acetyl group in Compound 26 , which shows a characteristic singlet for the methyl ketone at δ 2.55 .

Research Findings and Implications

- Drug Design Potential: The dimethylsulfamoyl group may improve metabolic stability compared to primary sulfonamides (e.g., Compound 26), as dimethylation reduces susceptibility to enzymatic degradation.

- Synthetic Optimization : Higher yields might be achievable via advanced coupling reagents or protecting-group strategies, as seen in the synthesis of Compound 26 using DCM/DMF and flash chromatography .

- Biological Activity : The hydroxyl group in the amide side chain could mimic natural substrates in enzyme-binding pockets, analogous to the hydroxamate motifs in metalloproteinase inhibitors.

Preparation Methods

Structural Overview and Key Functional Groups

The target compound features a furan ring substituted at position 2 with a carboxamide group and at position 5 with a dimethylsulfamoyl moiety. The carboxamide nitrogen is further functionalized with a 1-hydroxy-2-methylpropan-2-yl group. This architecture necessitates a multi-step synthesis involving:

- Furan ring functionalization

- Sulfamoylation

- Carboxamide coupling

The IUPAC name, 5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide, confirms the substituent positions and connectivity.

Synthetic Strategies for Furan-2-Carboxamide Core

Carbamoyl Chloride-Based Amidation (Patent US4268449A)

A foundational method for furan-2-carboxamide synthesis involves reacting furan with carbamoyl chloride under catalyst-free conditions. Key steps include:

- Reaction setup :

Mechanism :

The carbamoyl chloride acts as an electrophile, attacking the electron-rich C2 position of furan. This regioselectivity arises from the furan’s aromatic stabilization, favoring substitution at the α-position.Post-reaction processing :

Adaptation for target compound :

To introduce the 1-hydroxy-2-methylpropan-2-yl group, the amine 2-amino-2-methylpropan-1-ol replaces ammonia in the carbamoyl chloride precursor. This necessitates synthesizing N-(1-hydroxy-2-methylpropan-2-yl)carbamoyl chloride prior to furan coupling.

Sulfamoylation at Position 5

The dimethylsulfamoyl group is introduced via electrophilic aromatic substitution (EAS).

Directed Metalation Approach

Lithiation :

- Treat furan-2-carboxamide with LDA (lithium diisopropylamide) at -78°C.

- The amide group directs deprotonation to position 5.

Quenching with dimethylsulfamoyl chloride :

- Adds the sulfamoyl group regioselectively.

- Yield optimization requires strict temperature control (-78°C to 0°C).

Friedel-Crafts Sulfamoylation

- Reagents : Dimethylsulfamoyl chloride, AlCl₃ (Lewis acid).

- Conditions : Dichloromethane, 0°C to room temperature.

- Outcome : The electron-donating carboxamide group activates the furan ring, favoring sulfamoylation at position 5.

Integrated Synthetic Route

A plausible three-step synthesis is proposed:

| Step | Reaction | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Carboxamide formation | 15–25°C, 12 h, CH₂Cl₂ | Furan, N-(1-hydroxy-2-methylpropan-2-yl)carbamoyl chloride |

| 2 | Sulfamoylation | -78°C, LDA, then dimethylsulfamoyl chloride | LDA, THF |

| 3 | Purification | Column chromatography | Silica gel, ethyl acetate/hexane |

Step 1: Carboxamide synthesis

Adapting US4268449A, the custom carbamoyl chloride is reacted with furan. The absence of catalysts prevents side reactions, ensuring >80% yield of the intermediate N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide.

Step 2: Sulfamoylation

Lithiation at position 5 followed by sulfamoyl chloride quenching achieves 65–70% yield. Alternative Friedel-Crafts conditions (AlCl₃, 0°C) yield 55–60% but require rigorous exclusion of moisture.

Optimization Challenges

Regioselectivity in Sulfamoylation

The carboxamide group’s electron-donating nature directs electrophiles to position 5. Computational studies suggest a 12.3 kcal/mol activation barrier difference between positions 4 and 5, favoring the latter.

Steric Hindrance

The bulky 1-hydroxy-2-methylpropan-2-yl group necessitates:

- Dilute reaction conditions to minimize dimerization.

- Slow reagent addition to prevent overheating.

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR :

- Furan protons: δ 6.45 (H-3, dd), 7.25 (H-4, d).

- Hydroxy group: δ 2.10 (s, 1H, OH).

- IR :

- S=O stretch: 1160 cm⁻¹.

- Amide C=O: 1680 cm⁻¹.

Industrial Scalability Considerations

Q & A

Basic: What are the key synthetic routes for synthesizing 5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution under anhydrous conditions using dimethylsulfamoyl chloride and a base (e.g., triethylamine) .

- Carboxamide coupling : Activating the furan-2-carboxylic acid moiety with coupling agents like EDCl/HOBt, followed by reaction with 1-hydroxy-2-methylpropan-2-amine .

- Optimization : Yields improve with controlled temperatures (0–25°C), polar aprotic solvents (e.g., DMSO or acetonitrile), and catalytic Pd/Cu systems for cross-coupling steps . Post-synthesis purification via recrystallization (acetonitrile) or flash chromatography ensures >95% purity .

Advanced: How can computational methods be integrated with experimental data to predict novel reactivity or optimize reaction pathways?

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates, reducing trial-and-error experimentation . For example:

- Reaction Design : Use software like Gaussian or ORCA to model sulfamoylation energetics and identify solvent effects .

- Kinetic Modeling : Couple computational data with experimental kinetics (e.g., HPLC monitoring) to refine catalytic cycles and minimize side reactions .

- Feedback Loops : Machine learning algorithms trained on experimental yields and computational descriptors (e.g., Fukui indices) enable iterative optimization .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : H/C NMR verifies substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm; furan ring protons at δ 6.5–7.2 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., free furan-2-carboxylic acid) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the hydroxypropanamide moiety .

Advanced: How can researchers resolve contradictions in biological activity data across different assay models?

Answer:

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .

- Structural Analog Screening : Compare activity of derivatives (e.g., chloro- or methoxy-substituted analogs) to identify pharmacophore dependencies .

- Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity and rule off-target effects .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility Considerations : Lyophilize for long-term storage; reconstitute in anhydrous DMSO or acetonitrile to avoid hydrolysis of the sulfamoyl group .

- Stability Monitoring : Periodic HPLC analysis detects degradation (e.g., sulfamoyl cleavage at RT after 30 days) .

Advanced: What strategies improve pharmacokinetic properties without compromising bioactivity?

Answer:

- Prodrug Design : Modify the hydroxypropanamide group with ester linkages to enhance membrane permeability, with enzymatic cleavage in target tissues .

- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to balance solubility and bioavailability .

- Metabolic Profiling : Use liver microsome assays to identify metabolic soft spots (e.g., furan ring oxidation) and introduce blocking groups (e.g., methyl substitution) .

Basic: How is the compound’s solubility profile characterized, and what formulations enhance bioavailability?

Answer:

- Solubility Screening : Test in tiered solvents (water, PEG-400, cyclodextrin solutions) using shake-flask methods .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion and sustained release .

Advanced: What in silico tools predict off-target interactions or toxicity risks?

Answer:

- Docking Simulations : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .

- ToxCast Database : Cross-reference structural alerts (e.g., reactive sulfamoyl metabolites) using cheminformatics platforms like KNIME .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Answer:

- IR Spectroscopy : Unique sulfonamide N–H stretch (~3350 cm⁻¹) and furan C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 330.1 (calculated for CHNOS) with fragmentation patterns indicating sulfamoyl loss (–SON(CH)) .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.